3-Methyl-2-propan-2-ylbutanoyl chloride

Beschreibung

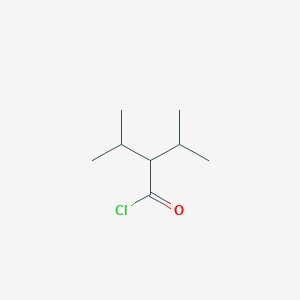

3-Methyl-2-propan-2-ylbutanoyl chloride is a branched acyl chloride with the molecular formula C₈H₁₃ClO and a molecular weight of 160.45 g/mol. Its structure features a butanoyl backbone (four-carbon chain) with a propan-2-yl (isopropyl) group at the second carbon and a methyl group at the third carbon, resulting in significant steric hindrance. Acyl chlorides are highly reactive intermediates in organic synthesis, commonly used for introducing acyl groups in reactions such as esterifications, amide formations, and Friedel-Crafts acylations. The steric bulk of this compound likely moderates its reactivity compared to less hindered analogs .

Eigenschaften

Molekularformel |

C8H15ClO |

|---|---|

Molekulargewicht |

162.66 g/mol |

IUPAC-Name |

3-methyl-2-propan-2-ylbutanoyl chloride |

InChI |

InChI=1S/C8H15ClO/c1-5(2)7(6(3)4)8(9)10/h5-7H,1-4H3 |

InChI-Schlüssel |

RYQCKXJIWPFZNI-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)C(C(C)C)C(=O)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3-Methyl-2-propan-2-ylbutanoyl chloride can be synthesized through the reaction of 2-isopropylisovaleric acid with thionyl chloride (SOCl2). The reaction typically involves refluxing the acid with thionyl chloride, which replaces the hydroxyl group (-OH) of the carboxylic acid with a chlorine atom, forming the acyl chloride. The reaction conditions usually include:

Temperature: Reflux conditions (around 60-80°C)

Solvent: Often performed in the absence of a solvent, but sometimes an inert solvent like dichloromethane is used

Catalyst: No catalyst is typically required for this reaction

Industrial Production Methods

Industrial production of this compound follows a similar route but on a larger scale. The process involves:

Reactants: 2-isopropylisovaleric acid and thionyl chloride

Reaction Vessel: Large-scale reactors with temperature control

Purification: The product is purified through distillation to remove any unreacted thionyl chloride and by-products

Analyse Chemischer Reaktionen

Types of Reactions

3-Methyl-2-propan-2-ylbutanoyl chloride primarily undergoes substitution reactions due to the presence of the reactive acyl chloride group. Some common reactions include:

Nucleophilic Substitution: Reacts with nucleophiles like amines, alcohols, and water to form corresponding amides, esters, and carboxylic acids

Reduction: Can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4)

Hydrolysis: Reacts with water to form 2-isopropylisovaleric acid and hydrochloric acid

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, water

Reducing Agents: Lithium aluminum hydride (LiAlH4)

Reaction Conditions: Typically carried out at room temperature or slightly elevated temperatures

Major Products Formed

Amides: Formed by reaction with amines

Esters: Formed by reaction with alcohols

Carboxylic Acids: Formed by hydrolysis

Wissenschaftliche Forschungsanwendungen

3-Methyl-2-propan-2-ylbutanoyl chloride has several applications in scientific research, including:

Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds

Pharmaceuticals: Utilized in the synthesis of pharmaceutical intermediates and active ingredients

Agrochemicals: Employed in the production of agrochemical compounds

Material Science: Used in the preparation of polymers and other advanced materials

Wirkmechanismus

The mechanism of action of 3-Methyl-2-propan-2-ylbutanoyl chloride involves its reactivity as an acyl chloride. The compound readily reacts with nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved include:

Nucleophilic Attack: The chlorine atom is replaced by a nucleophile, forming a new bond

Intermediate Formation: The reaction often proceeds through the formation of a tetrahedral intermediate

Product Formation: The intermediate collapses to form the final product, releasing hydrochloric acid as a by-product

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The table below compares key properties of 3-methyl-2-propan-2-ylbutanoyl chloride with other acyl chlorides:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility (Common Solvents) |

|---|---|---|---|---|

| This compound | C₈H₁₃ClO | 160.45 | ~150 (estimated) | Ether, THF, dichloromethane |

| Pivaloyl chloride (2,2-dimethylpropanoyl chloride) | C₅H₉ClO | 120.58 | 105–107 | Non-polar solvents (hexane, toluene) |

| Isobutyryl chloride | C₄H₇ClO | 106.55 | 92–94 | Ether, dichloromethane |

| Valeryl chloride (pentanoyl chloride) | C₅H₉ClO | 120.58 | 128–130 | Chloroform, ether |

Key Observations :

- Boiling Points : The target compound’s boiling point is higher than pivaloyl chloride due to its larger molecular weight but lower than valeryl chloride (a straight-chain analog) because of branching-induced reduced intermolecular forces.

- Solubility: Increased branching enhances solubility in non-polar solvents (e.g., pivaloyl chloride), but the target compound’s intermediate branching allows compatibility with both polar (THF) and non-polar solvents.

Hydrolysis Reactivity

Acyl chlorides undergo hydrolysis to form carboxylic acids. Steric hindrance significantly impacts reaction rates:

- This compound: Moderate reactivity due to hindered access to the electrophilic carbonyl carbon.

- Pivaloyl chloride : Extremely slow hydrolysis due to three methyl groups at the α-carbon.

- Isobutyryl chloride/Valeryl chloride : Rapid hydrolysis due to minimal steric hindrance.

Friedel-Crafts Acylation

- Pivaloyl chloride : Requires strong Lewis acids (e.g., AlCl₃) for activation due to steric bulk.

- This compound: Likely necessitates similar catalytic conditions, with reduced efficiency compared to less hindered analogs like valeryl chloride.

Research Findings and Industrial Relevance

- Synthetic Utility : The compound’s steric profile makes it suitable for synthesizing bulky esters and amides, which are valuable in pharmaceuticals and agrochemicals.

- Environmental Behavior : Chloride byproducts from hydrolysis may contribute to environmental chloride concentrations, a parameter modeled in studies using ANN (artificial neural network) approaches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.